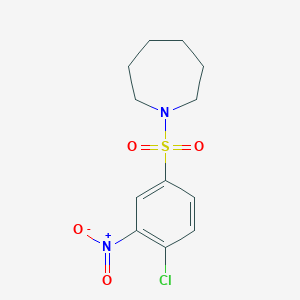![molecular formula C25H24FN5O2S B2436329 11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene CAS No. 1326900-77-9](/img/structure/B2436329.png)
11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene is a useful research compound. Its molecular formula is C25H24FN5O2S and its molecular weight is 477.56. The purity is usually 95%.
BenchChem offers high-quality 11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Reactivity
This compound belongs to a class of chemicals known for their unique structural features, such as the presence of multiple aromatic rings and heteroatoms, which can significantly influence their reactivity and potential applications in various fields. Studies have explored the chemical behavior of similar compounds under different conditions. For example, Halton and Russell (1992) investigated the cycloadditions with tricyclo compounds, highlighting the reactivity of such structures under specific conditions (Halton & Russell, 1992).
Photoreactivity and Applications
The photoreactivity of similar compounds, such as those involving methoxyphenyl groups, has been a subject of interest. Tian et al. (1988) studied the photoconversion of methoxycarbonyl derivatives, which is relevant to understanding the photoreactivity of complex organic molecules (Tian, Sugiyama, Mori, & Takeshita, 1988). Furthermore, the photochemical properties of fluorine-substituted compounds have been explored, as seen in the work of Vishnumurthy, Row, and Venkatesan (2002), providing insights into how fluorine substitution affects the photoreactivity in the crystalline state (Vishnumurthy, Row, & Venkatesan, 2002).
Potential for Development of Fluorescent Probes
The unique structural features of compounds like 11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo compound could make them suitable candidates for the development of fluorescent probes. Tanaka et al. (2001) demonstrated the application of similar fluorophenol-containing compounds in sensing metal cations and pH changes (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Crystal Engineering and Material Science Applications
The structural complexity of such compounds lends them to applications in crystal engineering and material science. Smith (2012) explored the structural properties of a related compound, providing insights into molecular interactions and potential applications in material science (Smith, 2012).
Eigenschaften
IUPAC Name |
11-(4-butoxyphenyl)-5-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN5O2S/c1-3-4-13-33-19-8-6-18(7-9-19)21-15-22-24-27-28-25(30(24)11-12-31(22)29-21)34-16-17-5-10-23(32-2)20(26)14-17/h5-12,14,21-22,24,27,29H,3-4,13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFURQEVEWDKBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC5=CC(=C(C=C5)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide](/img/structure/B2436246.png)

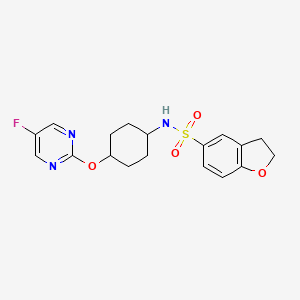
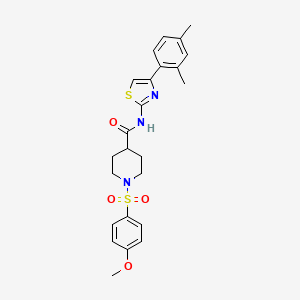
![6-[2-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2436253.png)
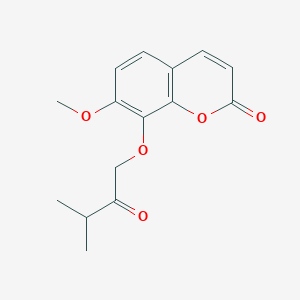
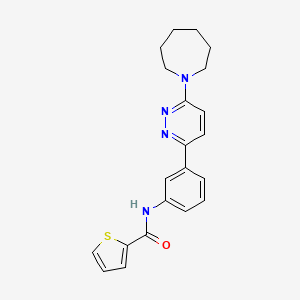
![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2436258.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2436260.png)

![6-Cyclopropyl-2-[[1-(2-methylpropanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2436262.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2436266.png)
